molecular formula C11H28N2O2Si B3117578 N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine CAS No. 224638-27-1

N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine

Cat. No. B3117578
M. Wt: 248.44 g/mol
InChI Key: LZWFTMZUDLGKMY-UHFFFAOYSA-N
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Description

N-[3-(Methyldimethoxysilyl)propyl]-N’,N’-dimethyl-1,3-propanediamine , often referred to as MDMSPD , is a chemical compound with the following properties:



  • Chemical Formula : C₁₁H₂₈N₂O₂Si

  • Molecular Weight : 248.438 g/mol

  • Density : 0.9±0.1 g/cm³

  • Boiling Point : 282.0±25.0 °C at 760 mmHg

  • Flash Point : 124.4±23.2 °C

  • Exact Mass : 248.192001 g/mol

  • Index of Refraction : 1.441


MDMSPD contains a silane group (methyldimethoxysilyl) and a diamine moiety. Its structure combines organic and silicon-based functionalities, making it useful in various applications.



Synthesis Analysis

The synthesis of MDMSPD involves the reaction of 3-aminopropyltrimethoxysilane with N,N-dimethyl-1,3-propanediamine . The silane group provides reactivity toward surfaces, while the diamine contributes to its functionality.



Molecular Structure Analysis

MDMSPD’s molecular structure consists of a central propane-1,3-diamine backbone, with a methyldimethoxysilyl group attached to one of the nitrogen atoms. The silane group enhances adhesion to surfaces, making MDMSPD valuable in coatings, adhesives, and sealants.



Chemical Reactions Analysis

MDMSPD can undergo various reactions, including:



  • Hydrolysis : The silane group hydrolyzes to form silanol groups, which can bond to surfaces.

  • Amination : The diamine functionality can participate in amination reactions, leading to the formation of new bonds.



Physical And Chemical Properties Analysis


  • Solubility : MDMSPD is soluble in organic solvents (e.g., ethanol, acetone) but less soluble in water.

  • Stability : It is stable under ambient conditions but can hydrolyze in the presence of moisture.

  • Vapor Pressure : Low vapor pressure (0.0±0.6 mmHg at 25°C).


Safety And Hazards


  • Safety Precautions : Handle MDMSPD in a well-ventilated area, wear appropriate protective gear, and avoid skin contact.

  • Hazardous Reactions : Reacts with water to produce methanol and silanols.

  • Toxicity : Limited toxicity data available; handle with care.


Future Directions

Research on MDMSPD continues, exploring its applications in:



  • Surface Coatings : Enhanced durability and adhesion.

  • Biomedical Materials : Controlled drug release and tissue engineering.

  • Nanocomposites : Improved mechanical properties.


properties

IUPAC Name

N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFTMZUDLGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCC[Si](C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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